2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide
Overview
Description
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide typically involves the bromination of 1-methyl-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete bromination.
Catalysts: Sometimes, a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methyl-substituted benzimidazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the design of new drugs and therapeutic agents.
Medicine: Explored for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole
- 1-Methyl-2-(methylthio)-1H-benzimidazole
Comparison
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the benzimidazole ring. This combination can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCWOHHFOGLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640173 | |
Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-40-8 | |
Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.